ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate
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Overview
Description
- Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is a complex organic compound with a fused heterocyclic structure.
- It contains a piperidine ring (a six-membered nitrogen-containing ring) fused to a pyrrole ring (a five-membered nitrogen-containing ring).
- The phenyl group and the carboxylate ester are attached to the pyrrole ring.
- This compound has diverse applications due to its unique structure and reactivity.
Preparation Methods
- One synthetic route involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) to yield the tricyclic indole derivative .
- Industrial production methods may vary, but this reaction provides a starting point for its synthesis.
Chemical Reactions Analysis
- Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate can undergo various reactions:
Oxidation: It may be oxidized to form different functional groups.
Reduction: Reduction can modify the piperidine or pyrrole ring.
Substitution: Substituents on the phenyl group can be replaced.
- Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Medicine: Investigate its potential as an anticancer agent due to its unique structure.
Chemistry: Study its reactivity and use it as a building block for other compounds.
Biology: Explore its effects on cellular processes.
Industry: Assess its applications in materials science or drug development.
Mechanism of Action
- The exact mechanism remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- Ethyl 1-(2,5-dioxo-1-phenyl-2,5-dihydro-1H-pyrrol-3-yl)piperidine-3-carboxylate is distinct due to its fused heterocyclic rings.
- Similar compounds include other indole derivatives, such as tryptophan and serotonin.
Remember that this compound’s applications and properties are continually explored, and further research may reveal additional insights.
Properties
Molecular Formula |
C18H20N2O4 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
ethyl 1-(2,5-dioxo-1-phenylpyrrol-3-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C18H20N2O4/c1-2-24-18(23)13-7-6-10-19(12-13)15-11-16(21)20(17(15)22)14-8-4-3-5-9-14/h3-5,8-9,11,13H,2,6-7,10,12H2,1H3 |
InChI Key |
CDHBOPZYHSSUHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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